molecular formula C12H13N3O2 B3039014 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 950259-04-8

1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3039014
CAS RN: 950259-04-8
M. Wt: 231.25 g/mol
InChI Key: LHEVSDDYNAFXNS-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-, 13C-, and 1H/13C (HETCOR) NMR and IR spectroscopy can provide useful information about the structure of synthesized products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .

Scientific Research Applications

Complex Formation and Structural Analysis

  • Complex Formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol : Research by Toda et al. (1988) explored the isolation of 1H- and 2H-1,2,3-triazole from an equilibrium mixture via complex formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol, highlighting the utility of triazole derivatives in studying chemical equilibria and complex structures (Toda et al., 1988).

Synthesis and Transformation

  • Transformation of Triazole Acids : Vereshchagina and Lopyrev (1970) demonstrated that a mixture involving triazole dicarboxylic acid is formed by oxidizing 3,5-dimethyl-1,2,4-triazole, suggesting applications in the synthesis of novel organic compounds and derivatives (Vereshchagina & Lopyrev, 1970).

Preparation and Catalysis

  • Preparation of Triazole Derivatives : Cottrell et al. (1991) described a method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, which may be relevant for developing new triazole-based molecules (Cottrell et al., 1991).
  • Ruthenium-Catalyzed Synthesis : Ferrini et al. (2015) developed a ruthenium-catalyzed protocol for synthesizing protected versions of triazole amino acids, which can be used for creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).

Molecular and Structural Studies

  • Molecular Rearrangements and Structural Analysis : L'abbé et al. (1990) investigated the structural isomers and rearrangement of 1-substituted-4-iminomethyl-1,2,3-triazoles, providing insight into the molecular dynamics and stability of triazole derivatives (L'abbé et al., 1990).

Chiral Discrimination and Enantioselectivity

  • Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate : Bereznitski et al. (2002) conducted research on the enantioselective separation of triazole derivatives, emphasizing the significance of triazoles in chiral analysis and separation science (Bereznitski et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Triazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer activities . The specific mechanism of action would depend on the exact structure and functional groups present in the compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, some compounds may be harmful if swallowed or inhaled, and may require specific precautions when handling .

Future Directions

The future directions in the research of triazoles and similar compounds involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-8(2)6-10(5-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVSDDYNAFXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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